molecular formula C15H21NO2 B1366760 4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde CAS No. 883543-05-3

4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde

Cat. No. B1366760
M. Wt: 247.33 g/mol
InChI Key: LHPGRQBHPDXRKT-UHFFFAOYSA-N
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Description

“4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde” is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.34 . The IUPAC name for this compound is 4-[2-(2-methyl-1-piperidinyl)ethoxy]benzaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21NO2/c1-13-4-2-3-9-16(13)10-11-18-15-7-5-14(12-17)6-8-15/h5-8,12-13H,2-4,9-11H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.34 . The InChI code provides information about its molecular structure .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Bodipy Derivatives : 4-(2-(piperidine-1-yl)ethoxy)benzaldehyde was utilized to create meso-piperidine linked Bodipy, which was further used for constructing distyryl-piperidine-Bodipy and distyryl-morpholine-Bodipy. These compounds were evaluated for their fluorescent properties in ethanol solution and assessed for live cell imaging and cytotoxicity in breast cancer cell line MCF-7 (Eçik et al., 2019).

Catalysis

  • Preparation of Dihydropyridines : Benzaldehyde derivatives, including 4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde, were involved in the synthesis of 1,4-dihydropyridine derivatives using alkaline carbons as catalysts. These derivatives have applications as pharmaceuticals, especially in calcium channel blockers (Perozo-Rondón et al., 2006).

Molecular Synthesis

  • Novel Quinolinone Derivatives : This compound has been used in the synthesis of novel 3-(aryl(piperidin-1-yl)methyl)-4-hydroxyquinolin-2(1H)-one derivatives through a multicomponent reaction. The process involved piperidine and various substituted benzaldehydes, yielding products in good-to-excellent yields (Du et al., 2020).

Bioactivity Studies

  • Bioactivity of Silver(I) Complexes : 4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde was involved in the synthesis of silver(I) complexes that demonstrated cytotoxic activity against various human tumor cells. These complexes were investigated for their potential as anticancer agents (Silva et al., 2020).

Material Science

  • Copolymer Synthesis : The compound was utilized in synthesizing novel copolymers, specifically in the Knoevenagel condensation process to create ethylenes that were later copolymerized with styrene. The resulting copolymers were characterized for their composition and structural properties (Kharas et al., 2015).

Safety And Hazards

The compound is labeled as an irritant . More detailed safety information and Material Safety Data Sheets (MSDS) should be consulted for handling and storage guidelines .

properties

IUPAC Name

4-[2-(2-methylpiperidin-1-yl)ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-13-4-2-3-9-16(13)10-11-18-15-7-5-14(12-17)6-8-15/h5-8,12-13H,2-4,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHPGRQBHPDXRKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2-Methyl-piperidin-1-yl)-ethoxy]-benzaldehyde

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